

# TP-3654: A Technical Guide to a Second-Generation PIM Kinase Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **TP-3654**

Cat. No.: **B611452**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**TP-3654**, also known as nuvisertib, is an orally bioavailable, second-generation, and selective ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.<sup>[1]</sup> PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in various human cancers and play a crucial role in tumor cell proliferation, survival, and migration.<sup>[1]</sup> **TP-3654** has demonstrated potent and selective inhibition of PIM kinases, leading to the suppression of PIM-mediated signaling pathways and subsequent anti-neoplastic activity in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical evaluation of **TP-3654**, including detailed experimental protocols and a summary of its key quantitative data.

## Chemical Structure and Physicochemical Properties

**TP-3654** is a small molecule with the IUPAC name 2-((1R,4R)-4-((3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol.<sup>[1][2]</sup> Its chemical structure and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of **TP-3654**

| Identifier        | Value                                                                                                       |
|-------------------|-------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 2-((1R,4R)-4-((3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol[1][2] |
| Synonyms          | TP3654, SGI-9481, Nuvisertib[1]                                                                             |
| CAS Number        | 1361951-15-6[2]                                                                                             |
| Molecular Formula | C22H25F3N4O[2]                                                                                              |
| Molecular Weight  | 418.46 g/mol [2]                                                                                            |
| SMILES            | OC(C)(C)[C@H]1CC--INVALID-LINK--CC1[3]                                                                      |

Table 2: Physicochemical Properties of **TP-3654**

| Property   | Value                                                       |
|------------|-------------------------------------------------------------|
| Appearance | White to light yellow solid[3]                              |
| Solubility | DMSO: 84 mg/mL (200.73 mM)[4][5] Ethanol: 6 mg/mL[4]        |
| Storage    | Powder: -20°C for 3 years; In solvent: -80°C for 2 years[3] |

## Mechanism of Action and Signaling Pathway

**TP-3654** is a potent inhibitor of PIM kinases, with the highest affinity for PIM-1. It functions by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.[1] The PIM kinases are downstream effectors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and have been shown to modulate other critical signaling cascades, including the PI3K/AKT/mTOR and TGF- $\beta$  pathways.

The inhibitory activity of **TP-3654** against the three PIM kinase isoforms is summarized in the table below.

Table 3: In Vitro Inhibitory Activity of **TP-3654** against PIM Kinases

| Target | Ki (nM)   |
|--------|-----------|
| PIM-1  | 5[4][5]   |
| PIM-2  | 239[4][5] |
| PIM-3  | 42[4][5]  |

By inhibiting PIM kinases, **TP-3654** disrupts key cellular processes that contribute to tumorigenesis. Downstream substrates of PIM kinases include the pro-apoptotic protein BAD, the cell cycle regulator p27, and components of the protein synthesis machinery like 4E-BP1. Phosphorylation of these substrates by PIM kinases promotes cell survival and proliferation. **TP-3654**'s inhibition of this activity leads to decreased phosphorylation of these targets, resulting in apoptosis and cell cycle arrest.

[Click to download full resolution via product page](#)

Caption: PIM Kinase Signaling Pathway and the inhibitory action of **TP-3654**.

## Preclinical Efficacy

The anti-cancer activity of **TP-3654** has been evaluated in various in vitro and in vivo models.

### In Vitro Cellular Activity

**TP-3654** has demonstrated potent activity in cell-based assays, including the inhibition of PIM-1 substrate phosphorylation and the suppression of cancer cell proliferation.

Table 4: In Vitro Cellular Activity of **TP-3654**

| Assay                      | Cell Line                          | Endpoint                    | Result    |
|----------------------------|------------------------------------|-----------------------------|-----------|
| Phospho-BAD (Ser112) Assay | HEK293T (PIM-1/BAD overexpressing) | EC50                        | 67 nM     |
| Cell Proliferation Assay   | UM-UC-3 (Bladder Cancer)           | Inhibition of colony growth | Effective |
| Cell Proliferation Assay   | T24 (Bladder Cancer)               | Inhibition of colony growth | Effective |

### In Vivo Antitumor Activity

Oral administration of **TP-3654** has been shown to significantly reduce tumor growth in various mouse xenograft models.

Table 5: In Vivo Antitumor Efficacy of **TP-3654**

| Tumor Model                            | Dosing                 | Outcome                                                      |
|----------------------------------------|------------------------|--------------------------------------------------------------|
| UM-UC-3 (Bladder Cancer) Xenograft     | 200 mg/kg, oral, daily | Significant tumor growth reduction[1]                        |
| PC-3 (Prostate Cancer) Xenograft       | 200 mg/kg, oral, daily | Significant tumor growth reduction[1]                        |
| JAK2V617F Mouse Model of Myelofibrosis | 150 mg/kg, oral, daily | Reduced leukocytosis, splenomegaly, and bone marrow fibrosis |
| MPLW515L Mouse Model of Myelofibrosis  | Not specified          | Reduced leukocytosis, splenomegaly, and bone marrow fibrosis |

## Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of **TP-3654**.

### Kinase Inhibition Assay

- Objective: To determine the in vitro inhibitory activity of **TP-3654** against PIM kinases.
- Methodology:
  - A panel of kinases, including PIM-1, PIM-2, and PIM-3, are used.
  - **TP-3654** is serially diluted to create a range of concentrations.
  - The kinase, **TP-3654**, and a fluorescently labeled ATP analog are combined in a reaction buffer.
  - The reaction is initiated by the addition of a substrate peptide.
  - The reaction is allowed to proceed for a specified time at a controlled temperature.

- The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
- The IC<sub>50</sub> values are calculated by fitting the dose-response data to a four-parameter logistic equation.

## Phospho-BAD Cellular Assay

- Objective: To assess the ability of **TP-3654** to inhibit the phosphorylation of a known PIM-1 substrate in a cellular context.
- Methodology:
  - HEK293T cells are co-transfected with expression vectors for PIM-1 and its substrate, BAD.<sup>[6]</sup>
  - The transfected cells are seeded in multi-well plates and allowed to adhere overnight.
  - The cells are then treated with various concentrations of **TP-3654** or vehicle control for a defined period.
  - Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.
  - The levels of phosphorylated BAD (at Ser112) and total BAD are measured using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with specific antibodies.  
<sup>[6]</sup>
  - The EC<sub>50</sub> value is determined by plotting the percentage of inhibition of BAD phosphorylation against the log of the **TP-3654** concentration.

## Cell Proliferation/Colony Formation Assay

- Objective: To evaluate the effect of **TP-3654** on the growth and survival of cancer cell lines.
- Methodology:

- Cancer cell lines (e.g., UM-UC-3, T24) are seeded at a low density in multi-well plates or soft agar.
- The cells are treated with a range of concentrations of **TP-3654** or vehicle control.
- The plates are incubated for a period of 7-14 days to allow for colony formation.
- The colonies are then fixed and stained with crystal violet.
- The number and size of the colonies are quantified using an automated colony counter or by manual counting.
- The effect of **TP-3654** on cell proliferation is expressed as the percentage of inhibition of colony formation compared to the vehicle-treated control.

## In Vivo Xenograft Tumor Model

- Objective: To assess the in vivo antitumor efficacy of **TP-3654**.
- Methodology:
  - Immunocompromised mice (e.g., athymic nude mice) are subcutaneously inoculated with a suspension of cancer cells (e.g., UM-UC-3, PC-3).
  - The tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).[\[1\]](#)
  - The mice are then randomized into treatment and control groups.
  - **TP-3654** is administered orally at a specified dose and schedule (e.g., 200 mg/kg, daily).  
[\[1\]](#) The control group receives a vehicle control.
  - Tumor volume and body weight are measured regularly (e.g., twice weekly).
  - At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
  - The antitumor efficacy is evaluated by comparing the tumor growth in the **TP-3654**-treated group to the control group.

## Preclinical Evaluation Workflow for TP-3654

[Click to download full resolution via product page](#)

Caption: A typical preclinical experimental workflow for the evaluation of a kinase inhibitor like **TP-3654**.

## Pharmacokinetics

Pharmacokinetic studies in female Sprague-Dawley rats have shown that **TP-3654** has favorable oral bioavailability.

Table 6: Pharmacokinetic Parameters of **TP-3654** in Rats

| Parameter                     | Value (40 mg/kg, oral) |
|-------------------------------|------------------------|
| Tmax                          | 1 hour                 |
| Half-life (t <sub>1/2</sub> ) | 4.1 hours              |
| Oral Bioavailability          | 39%                    |

## Conclusion

**TP-3654** is a potent and selective second-generation PIM kinase inhibitor with promising anti-cancer properties. Its ability to be administered orally and its favorable preclinical efficacy and pharmacokinetic profile make it a strong candidate for further clinical development in the treatment of various malignancies, particularly those with demonstrated PIM kinase overexpression or pathway activation. The detailed methodologies and comprehensive data presented in this guide provide a valuable resource for researchers and drug development professionals working on PIM kinase inhibitors and related cancer therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]

- 3. ashpublications.org [ashpublications.org]
- 4. Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TP-3654: A Technical Guide to a Second-Generation PIM Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611452#tp-3654-chemical-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)